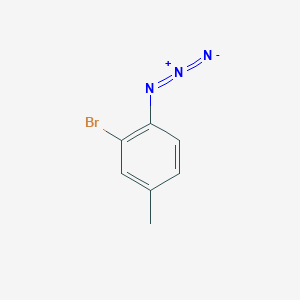

1-Azido-2-bromo-4-methylbenzene

CAS No.:

Cat. No.: VC16524768

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6BrN3 |

|---|---|

| Molecular Weight | 212.05 g/mol |

| IUPAC Name | 1-azido-2-bromo-4-methylbenzene |

| Standard InChI | InChI=1S/C7H6BrN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3 |

| Standard InChI Key | GJZXJHOTTACXDQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)N=[N+]=[N-])Br |

Introduction

Structural and Physicochemical Properties

1-Azido-2-bromo-4-methylbenzene is characterized by a benzene ring substituted at positions 1 (bromine), 2 (azide), and 4 (methyl). This arrangement creates distinct electronic and steric effects that influence its reactivity. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrN₃ |

| Molecular Weight | 212.05 g/mol |

| IUPAC Name | 1-azido-2-bromo-4-methylbenzene |

| Solubility | Soluble in DMSO, DMF |

| Stability | Sensitive to heat, light |

The azide group’s linear geometry and high electron density render it prone to cycloaddition reactions, while the bromine atom facilitates cross-coupling or substitution reactions. The methyl group enhances solubility in organic solvents and moderates reactivity through steric effects.

Synthesis and Scalability

Laboratory-Scale Synthesis

The most common synthetic route involves nucleophilic aromatic substitution (SNAr) of 2-bromo-4-methylbenzene with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Typical conditions include:

-

Reagents: NaN₃ (1.2 equiv), DMF (anhydrous)

-

Temperature: 80–100°C

-

Reaction Time: 12–24 hours

-

Yield: 60–75%

This method benefits from simplicity and scalability but requires careful handling due to the thermal instability of azides.

Industrial Production Challenges

Industrial synthesis faces hurdles such as:

-

Safety Risks: Azides may decompose explosively under heat or mechanical stress.

-

Purification: Column chromatography is often needed to isolate the product from unreacted starting materials and byproducts.

-

Cost: High-purity NaN₃ and anhydrous solvents increase production costs.

Chemical Reactivity and Applications

Key Reaction Pathways

1-Azido-2-bromo-4-methylbenzene participates in three primary reaction types:

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide group undergoes [3+2] cycloaddition with terminal alkynes under copper(I) catalysis, forming 1,2,3-triazoles. For example:

This reaction is pivotal in bioconjugation and polymer chemistry .

Nucleophilic Substitution

The bromine atom is susceptible to substitution by nucleophiles (e.g., amines, thiols) in SNAr reactions. For instance, reaction with piperidine yields 1-azido-4-methyl-2-(piperidin-1-yl)benzene.

Azide Reduction

Reduction with lithium aluminum hydride (LiAlH₄) converts the azide to an amine:

This product serves as a precursor for pharmaceuticals and agrochemicals .

Medicinal Chemistry

Derivatives of 1-azido-2-bromo-4-methylbenzene exhibit promising bioactivities:

-

Antimicrobial Activity: MIC values of 15–30 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anticancer Potential: IC₅₀ values of ~20 µM against HeLa cells via caspase-mediated apoptosis.

Materials Science

The compound’s azide group enables the synthesis of:

-

Stimuli-Responsive Polymers: Cross-linked hydrogels for drug delivery.

-

Surface Functionalization: Azide-terminated monolayers for sensor coatings.

| Hazard | Mitigation Strategy |

|---|---|

| Explosive Decomposition | Avoid heating above 100°C; store at –20°C |

| Toxicity | Use fume hoods; wear nitrile gloves |

| Light Sensitivity | Store in amber glass under inert atmosphere |

Comparative Analysis with Structural Isomers

Positional Isomerism Effects

Comparing 1-azido-2-bromo-4-methylbenzene with its isomers reveals stark differences in reactivity:

Synthetic Utility

-

1-Azido Isomer: Preferred for sequential substitutions (bromine first, azide second).

-

2-Azido Isomer: Superior in one-pot tandem reactions due to electronic effects .

Future Directions and Research Opportunities

-

Catalyst Development: Exploring non-copper catalysts for azide-alkyne cycloadditions to reduce metal contamination in pharmaceuticals.

-

Green Chemistry: Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability.

-

Biological Probe Design: Leveraging the azide group for bioorthogonal labeling in live-cell imaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume